Oral Bioavailability: (N-oxy-2-pyridinyl)piperidine Template Enables 68–91% F vs. Poor Bioavailability of Arylpiperazine Lead
The (N-oxy-2-pyridinyl)piperidine template, when incorporated into compound 6b (ABT-670), delivered absolute oral bioavailability (F) values of 68% in rat, 85% in dog, and 91% in monkey [1]. In contrast, the first‑generation arylpiperazine clinical candidate 1a (ABT-724) and the arylpiperidine leads 4d/5k exhibited poor oral bioavailability that precluded their advancement [1]. While the precise F value for 1a is not disclosed in the primary publication, the authors explicitly state that the template switch was required to achieve 'superior oral bioavailability' [1].
| Evidence Dimension | Absolute oral bioavailability (F) |
|---|---|
| Target Compound Data | ABT-670 (containing the N-oxy-2-pyridinyl motif): 68% (rat), 85% (dog), 91% (monkey) |
| Comparator Or Baseline | ABT-724 (1a, arylpiperazine template): described as 'poor oral bioavailability' (exact F not reported); arylpiperidine templates 4d/5k: 'no improvement in oral bioavailability' |
| Quantified Difference | Template switch from arylpiperazine/arylpiperidine to N-oxy-2-pyridinyl conferred high oral bioavailability in three species; previous templates failed to achieve adequate oral exposure |
| Conditions | Pharmacokinetic studies in rat, dog, and monkey following oral administration; ABT-670 dosed at 0.1 μmol/kg in rat efficacy studies |
Why This Matters
For procurement decisions, selecting the (N-oxy-2-pyridinyl)piperidine template is essential when oral bioavailability is a critical requirement, as alternative templates have empirically failed to deliver adequate systemic exposure.
- [1] Patel MV, et al. J Med Chem. 2006;49(25):7450-7465. View Source
